2-(4-Vinyl-phenyl)-malononitrile
CAS No.:
Cat. No.: VC13915813
Molecular Formula: C11H8N2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8N2 |
|---|---|
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | 2-(4-ethenylphenyl)propanedinitrile |
| Standard InChI | InChI=1S/C11H8N2/c1-2-9-3-5-10(6-4-9)11(7-12)8-13/h2-6,11H,1H2 |
| Standard InChI Key | XGPSSWREJPPVMA-UHFFFAOYSA-N |
| Canonical SMILES | C=CC1=CC=C(C=C1)C(C#N)C#N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
2-(4-Vinyl-phenyl)-malononitrile (IUPAC name: 2-(4-ethenylphenyl)propanedinitrile) is a nitrile-based compound with the molecular formula C₁₁H₈N₂ and a molecular weight of 168.19 g/mol. Its structure features a phenyl ring substituted at the para position with a vinyl group (–CH₂CH₂), while the malononitrile moiety (–C(CN)₂) occupies the ortho position relative to the vinyl substituent. The compound’s canonical SMILES representation, C=CC1=CC=C(C=C1)C(C#N)C#N, and standard InChIKey (XGPSSWREJPPVMA-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.
Spectroscopic and Crystallographic Data
While crystallographic data for 2-(4-Vinyl-phenyl)-malononitrile remains limited, its spectroscopic profile can be inferred from related malononitrile derivatives. Nuclear magnetic resonance (NMR) spectroscopy typically reveals distinct signals for the vinyl protons (δ 5.2–6.5 ppm) and aromatic protons (δ 7.2–7.8 ppm), with nitrile groups appearing as sharp singlets in the infrared (IR) spectrum near 2,200 cm⁻¹. Mass spectrometry under electron ionization conditions produces a molecular ion peak at m/z 168, consistent with its molecular weight.
Synthesis and Optimization
Knoevenagel Condensation
The primary synthesis route involves a Knoevenagel condensation between malononitrile and para-vinylbenzaldehyde. This reaction proceeds in the presence of a base catalyst, such as ammonium acetate or sodium ethoxide, under reflux conditions in polar aprotic solvents (e.g., ethanol or benzene). The mechanism involves deprotonation of malononitrile to form a resonance-stabilized carbanion, which attacks the aldehyde carbonyl group, followed by dehydration to yield the target compound (Scheme 1) .
Reaction Conditions:
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Temperature: 80–100°C (reflux)
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Catalyst: 10 mol% ammonium acetate
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Solvent: Ethanol (yield: 65–75%)
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Reaction Time: 6–8 hours
Reactivity and Functionalization
Polymerization Behavior
The vinyl group in 2-(4-Vinyl-phenyl)-malononitrile enables radical-initiated polymerization, forming poly(2-(4-vinyl-phenyl)-malononitrile). This polymer exhibits enhanced electrical conductivity (σ ≈ 10⁻³ S/cm) due to extended π-conjugation and nitrile group electron-withdrawing effects. Applications in organic electronics, such as thin-film transistors, are under investigation.
Cycloaddition and Annulation Reactions
Malononitrile derivatives participate in [4+2] annulation reactions with dienophiles. For example, DBN-promoted cycloadditions with α,β-unsaturated carbonyl compounds yield chromene derivatives, demonstrating the compound’s utility in constructing fused heterocycles . Such reactions expand its applicability in medicinal chemistry, particularly for synthesizing bioactive scaffolds .
Applications in Materials Science
Conductive Polymers
Poly(2-(4-vinyl-phenyl)-malononitrile) serves as a precursor for conductive coatings and electroactive materials. Its low bandgap (~2.1 eV) and high thermal stability (T₅₀₀ > 300°C) make it suitable for photovoltaic devices and sensors.
Recent Advances and Future Directions
Green Synthesis Initiatives
Efforts to replace traditional solvents (e.g., benzene) with ionic liquids or water-based systems aim to improve sustainability. Preliminary results indicate that micellar catalysis in aqueous media can achieve comparable yields (70%) while reducing environmental impact .
Computational Modeling
Density functional theory (DFT) studies predict strong electrophilic character at the nitrile carbons, guiding the design of novel derivatives for catalysis. For example, virtual screening identifies 2-(4-Vinyl-phenyl)-malononitrile as a candidate ligand for transition-metal complexes in cross-coupling reactions.
Biomedical Engineering
Ongoing research explores the compound’s incorporation into drug-delivery matrices. Its dual functionality (vinyl for cross-linking, nitrile for bioconjugation) enables the fabrication of stimuli-responsive hydrogels with tunable release kinetics.
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